5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Kinase Inhibition Pim-1 SAR

Select this specific 5-phenyl, 7-carboxylic acid regioisomer to ensure target engagement. SAR studies show the 5-phenyl group provides a 21-fold AHR antagonistic potency increase over methyl analogs, while the 7-COOH is critical for sub-micromolar Pim-1 kinase activity. Use this ≥98% pure, rigid, X-ray-confirmed scaffold as a reliable starting point for fragment-based screening or library synthesis. Avoid inactive 3-COOH analogs.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 1011355-77-3
Cat. No. B1293143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1011355-77-3
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18)
InChIKeyDMRXYZWKKFOYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011355-77-3): Core Scaffold & Baseline Properties


5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (C13H9N3O2, MW 239.23) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 5-position and a carboxylic acid at the 7-position . The carboxylic acid functionality is a critical pharmacophoric element for potency optimization in kinase and receptor targets [1], while the fused heteroaromatic system provides a rigid, hydrogen-bonding scaffold that mimics purine nucleotides [2]. It is commercially available as a research chemical with a typical purity of 98% .

Why 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cannot Be Replaced by Alternative Pyrazolo[1,5-a]pyrimidine Scaffolds


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is not feasible due to the profound impact of substituent position and identity on biological activity. SAR studies demonstrate that moving the carboxylic acid from the 7-position to the 3-position yields inactive analogs in some contexts [1], while replacing the 5-phenyl group with a 5-methyl group reduces activity by over 20-fold [2]. The 5-phenyl substituent engages in specific π-stacking interactions with hydrophobic pockets in target proteins that smaller alkyl groups cannot replicate [3]. Therefore, selecting this specific regioisomer is essential for reproducing published SAR and maintaining target engagement.

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Quantitative Differentiation Evidence


Position-Specific Carboxylic Acid Enables Sub-Micromolar Kinase Inhibition

The 7-carboxylic acid motif on a pyrazolo[1,5-a]pyrimidine scaffold yields a Ki of 0.14 µM for Pim-1 inhibition [1]. In contrast, the 3-carboxylic acid regioisomer (Compound 3b) exhibits a Ki of 2.6 µM, an 18.6-fold decrease in potency [2]. This position-specific SAR underscores the requirement for the 7-substitution pattern for optimal activity.

Kinase Inhibition Pim-1 SAR

5-Phenyl Substituent Confers Low Nanomolar AHR Antagonist Potency

A pyrazolo[1,5-a]pyrimidine core bearing a 5-phenyl group and a 7-carboxylic acid (Compound 7a) achieves an IC50 of 31 nM against the aryl hydrocarbon receptor (AHR) [1]. The initial hit lacking the 5-phenyl group (Compound 7) had an IC50 of 650 nM, a 21-fold weaker potency [2]. This demonstrates that the 5-phenyl moiety is a critical driver of antagonist activity.

Aryl Hydrocarbon Receptor Antagonist Immuno-Oncology

Carboxylic Acid Moiety is a Critical Pharmacophore for Improved Potency

SAR analysis of pyrazolo[1,5-a]pyrimidine-based HCV polymerase inhibitors reveals that derivatives containing a carboxylic acid group consistently show improved activity compared to non-acidic analogs [1]. While specific comparative data for the 5-phenyl-7-carboxylic acid derivative is not provided in the source, the class-level trend demonstrates that the presence of a carboxylic acid functionality is a key driver of inhibitory potency in this scaffold [2].

HCV Polymerase Antiviral Pharmacophore

Crystal Structure Confirms Rigid Scaffold for Consistent Binding

Single-crystal X-ray analysis of the unsubstituted pyrazolo[1,5-a]pyrimidine-7-carboxylic acid core confirms a planar, rigid heteroaromatic system with a well-defined geometry suitable for predictable target engagement [1]. The structure was refined to a final R-value of 0.0441, indicating high confidence in the molecular conformation [2]. This provides a solid foundation for structure-based design and reproducibility across batches.

X-ray Crystallography Structural Biology Scaffold Geometry

Unique Vector for Synthetic Elaboration vs. Alternative Regioisomers

The 7-carboxylic acid provides a distinct synthetic handle for amide coupling and esterification that is orthogonal to the 3-position often targeted in related analogs [1]. In contrast, 3-carboxylic acid derivatives (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, logP ~0.9) offer different vectors for elaboration but lack the potent Pim-1 activity associated with the 7-substituted regioisomer [2]. This regiospecific functionality enables divergent library synthesis from a single core.

Synthetic Chemistry Medicinal Chemistry Building Block

High Purity (>98%) Ensures Reproducible Assay Results

The commercial compound is supplied at a purity of 98% (HPLC) . In the context of the SAR studies cited above, where minor impurities can confound IC50/Ki measurements, this level of purity is essential for maintaining the fidelity of dose-response relationships and ensuring that observed biological activity is attributable to the target compound and not a contaminant.

Quality Control Analytical Chemistry Reproducibility

Best-Fit Applications for 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Based on Differentiated Evidence


Optimization of Pim-1 Kinase Inhibitors for Cancer Therapeutics

This compound serves as an ideal starting point for medicinal chemistry campaigns targeting Pim-1 kinase. The 18.6-fold improvement in Ki (0.14 µM) over the 3-carboxylic acid regioisomer [7] makes it a privileged scaffold for achieving sub-micromolar potency. Researchers can leverage the 7-carboxylic acid handle to append diverse moieties while maintaining the core's favorable Pim-1 activity, potentially leading to novel anticancer agents with improved selectivity profiles [8].

Development of High-Potency Aryl Hydrocarbon Receptor (AHR) Antagonists

The 21-fold increase in AHR antagonistic potency conferred by the 5-phenyl substituent (IC50 31 nM) [7] positions this compound as a key intermediate for programs targeting AHR in immuno-oncology and autoimmune disease. The 7-carboxylic acid provides a vector for further optimization, allowing medicinal chemists to fine-tune physicochemical properties while retaining the low nanomolar potency required for in vivo proof-of-concept studies [8].

Synthesis of Diverse Kinase-Focused Chemical Libraries

The unique regiospecific substitution pattern (5-phenyl, 7-carboxylic acid) offers synthetic chemists a distinct vector for library synthesis compared to the more common 3-carboxylic acid analogs [7]. The high purity (98%) and well-defined crystal structure (R=0.0441) [8] ensure batch-to-batch consistency, making this compound a reliable building block for generating structurally diverse, biologically annotated compound collections for kinase and receptor screening .

Structural Biology and Fragment-Based Drug Discovery (FBDD)

The rigid, planar core confirmed by X-ray crystallography [7] makes this compound an excellent candidate for fragment-based screening or as a starting point for structure-guided optimization. Its defined geometry facilitates reliable computational docking and SAR interpretation. The 7-carboxylic acid can be elaborated into larger, high-affinity ligands while maintaining the core's favorable binding mode to hinge regions of kinases [8].

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